1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone
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Overview
Description
1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of a fluoromethyl group in its structure imparts distinct physicochemical characteristics, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone typically involves the fluoromethylation of a pyrazole derivative. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethanone with a fluoromethylating agent under controlled conditions . The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluoromethylation processes using advanced techniques such as continuous flow reactors. These methods ensure high yield and purity of the product while maintaining cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the fluoromethyl group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole: Another fluorinated pyrazole derivative with similar applications in agrochemicals.
1-(3-Bromo-1H-pyrazol-1-yl)ethanone: A precursor in the synthesis of fluoromethylated pyrazoles.
Uniqueness: 1-(3-(Fluoromethyl)-1-methyl-1H-pyrazol-4-yl)ethanone stands out due to its specific fluoromethyl group, which imparts unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages such as increased stability, enhanced bioavailability, and improved pharmacokinetic properties .
Properties
Molecular Formula |
C7H9FN2O |
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Molecular Weight |
156.16 g/mol |
IUPAC Name |
1-[3-(fluoromethyl)-1-methylpyrazol-4-yl]ethanone |
InChI |
InChI=1S/C7H9FN2O/c1-5(11)6-4-10(2)9-7(6)3-8/h4H,3H2,1-2H3 |
InChI Key |
VPBSBLAZYVOPTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CN(N=C1CF)C |
Origin of Product |
United States |
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